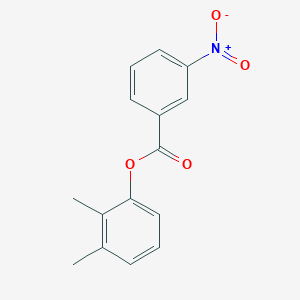

2,3-dimethylphenyl 3-nitrobenzoate

Description

Properties

IUPAC Name |

(2,3-dimethylphenyl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10-5-3-8-14(11(10)2)20-15(17)12-6-4-7-13(9-12)16(18)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEUMTHFKQQWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2,3-dimethylphenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Reduction: 2,3-dimethylphenyl 3-aminobenzoate.

Substitution: 3-nitrobenzoic acid and 2,3-dimethylphenol.

Oxidation: 2,3-dicarboxyphenyl 3-nitrobenzoate.

Scientific Research Applications

2,3-dimethylphenyl 3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 3-nitrobenzoate depends on the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active phenol and benzoic acid derivatives, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 2,3-Dimethylphenyl Benzoate (Parent Compound)

- Structure : Lacks the nitro group on the benzoate ring.

- Properties : NMR data (¹H and ¹³C) confirm the ester linkage and methyl substituents ().

2.1.2. Phenyl 3-Nitrobenzoate

- Structure : Similar to the target compound but lacks methyl groups on the phenyl ring.

- Biological Activity: 3-Nitrobenzoate derivatives (e.g., 2-nitrobenzoate, 2NBA) exhibit specificity in bioreporter assays.

2.1.3. Methyl 3-Methoxybenzoate ()

- Structure : Methoxy group (-OCH₃) instead of nitro at the meta position.

- Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group. This difference influences reactivity in ester hydrolysis and electrophilic substitution reactions.

Physicochemical Properties

While direct data for 2,3-dimethylphenyl 3-nitrobenzoate are unavailable, trends from analogous compounds suggest:

- Melting Point: Nitro-substituted esters generally exhibit higher melting points than non-nitro analogues due to increased polarity and intermolecular interactions. For example, the triazine derivative with a 3-nitrophenoxy group () has a melting point of 137–148°C, which may approximate the target compound’s range.

Data Table: Comparative Analysis of Key Compounds

*Calculated based on molecular formulas.

Q & A

Q. How should researchers resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with NIST Chemistry WebBook entries or published analogs .

- Twinned crystals : Use SHELXL’s TWIN command to refine non-merohedral twinning in X-ray data .

- Error analysis : Calculate R-factor discrepancies (<5%) and validate hydrogen bonding networks via PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.